molecular formula C22H28FN3O4S B2553089 2-(4-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide CAS No. 1021058-83-2

2-(4-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide

Cat. No.: B2553089
CAS No.: 1021058-83-2
M. Wt: 449.54
InChI Key: UYRPKPKVNYNOAU-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a fluorophenoxy group, a piperazine ring, and a sulfonyl propyl chain, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the 4-fluorophenoxy intermediate.

    Piperazine Derivative Synthesis: The next step is the synthesis of the piperazine derivative, which involves the reaction of m-tolylamine with piperazine under controlled conditions.

    Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Coupling Reaction: Finally, the fluorophenoxy intermediate is coupled with the sulfonylated piperazine derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the m-tolyl group.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, given the electron-withdrawing nature of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfides or amines.

    Substitution: Products depend on the nucleophile used but can include various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study the interactions of fluorophenoxy and piperazine derivatives with biological targets. It may serve as a probe to investigate receptor binding and enzyme inhibition.

Medicine

Medicinally, 2-(4-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide could be explored for its potential therapeutic effects. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide likely involves its interaction with specific molecular targets such as receptors or enzymes. The fluorophenoxy group may enhance binding affinity through hydrophobic interactions, while the piperazine ring could facilitate binding through hydrogen bonding or ionic interactions. The sulfonyl group may also play a role in the compound’s overall bioactivity by influencing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide
  • 2-(4-bromophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide
  • 2-(4-methylphenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide

Uniqueness

Compared to its analogs, 2-(4-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable molecule for further research and development.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O4S/c1-18-4-2-5-20(16-18)25-11-13-26(14-12-25)31(28,29)15-3-10-24-22(27)17-30-21-8-6-19(23)7-9-21/h2,4-9,16H,3,10-15,17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRPKPKVNYNOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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